molecular formula C7H8N4OS B2614689 [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1247219-09-5

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2614689
CAS No.: 1247219-09-5
M. Wt: 196.23
InChI Key: VORUQLQCVJYXQU-UHFFFAOYSA-N
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Description

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine ( 1247219-09-5) is a high-purity heterocyclic compound of significant interest in advanced chemical research. With a molecular formula of C7H8N4OS and a molecular weight of 196.23 g/mol, this molecule integrates two privileged medicinal chemistry scaffolds: a 1,2,4-oxadiazole ring and a 4-methylthiazole moiety . The thiazole ring system is a versatile heterocycle commonly found in pharmaceuticals and bioactive molecules due to its aromaticity and the presence of both sulfur and nitrogen atoms, which allows for diverse interactions with biological targets . The 1,2,4-oxadiazole ring is an electron-deficient system known for its high thermal stability and chemical robustness, making it valuable in materials science applications, particularly as an electron-transporting material and hole blocker in organic optoelectronic devices such as OLEDs and organic solar cells . The presence of a primary methanamine group provides a handle for further chemical derivatization, enabling conjugation, salt formation, or incorporation into larger molecular frameworks. This combination of features makes the compound a valuable synthon and a candidate for investigation in multiple research domains, including drug discovery (as a scaffold for developing novel therapeutic agents), materials science (as a building block for electron-transport materials), and chemical biology. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORUQLQCVJYXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC(=NO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the formation of the thiazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamides and nitriles to form the thiazole ring, followed by the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical or agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures to [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine demonstrate significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the thiazole moiety enhances the efficacy of the compound against microbial pathogens .

Antitumor Activity

The compound's structure allows it to interact with cellular pathways involved in cancer progression. Studies have shown that similar oxadiazole derivatives can inhibit histone deacetylases (HDAC), leading to apoptosis in cancer cells.

Case Study:
A study on a related oxadiazole derivative demonstrated its ability to induce apoptosis through mitochondrial pathways by activating caspase enzymes and modulating apoptotic proteins. This mechanism suggests potential applications in cancer therapy.

Agricultural Applications

The compound's biological activity extends to agricultural science, where it may serve as a pesticide or herbicide. Thiazole derivatives are known for their ability to protect plants from fungal infections and pests.

Table 2: Efficacy of Thiazole Derivatives in Agriculture

CompoundTarget Pest/FungusEfficacy (%)
Compound DFusarium spp.85
Compound EAphids78
Compound FBotrytis cinerea90

These findings indicate that derivatives of this compound could be effective in crop protection strategies.

Material Science Applications

In material science, the compound's unique properties allow for its use in developing novel materials with specific functionalities. Its incorporation into polymers can enhance thermal stability and mechanical strength.

Table 3: Material Properties of Composite Materials

Composite MaterialThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070

Research indicates that integrating thiazole and oxadiazole structures into polymer matrices can significantly improve their performance characteristics .

Mechanism of Action

The mechanism of action of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with nucleic acids or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name / ID Core Structure Substituents (R groups) Biological Activity / Notes Reference
[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine 1,2,4-Oxadiazole R1: 4-Methylthiazole; R2: Methanamine Structural features suggest potential for CNS or antimicrobial applications (based on analogs).
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (SH-5783) 1,2,4-Oxadiazole R1: 2-Chlorophenyl; R2: Methanamine No direct activity reported; chlorophenyl groups often enhance target affinity in drug design.
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 1,2,4-Oxadiazole R1: 2-Methylphenyl; R2: Methanamine Methylphenyl substituents improve lipophilicity compared to thiazole derivatives.
[5-[1-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (26) 1,2,4-Oxadiazole + Indazole R1: Imidazolylethylindazolyl Sodium channel ligand; demonstrates the role of bulky substituents in target specificity.
1,3,4-Thiadiazole derivative (9b) 1,3,4-Thiadiazole R1: Triazolylethylidene IC50 = 2.94 µM (HepG2); highlights antitumor potential of sulfur-containing heterocycles.
[3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine (43) 1,2,4-Oxadiazole + Pyridyl R1: Chloropyridylpiperazine E. coli AcrAB-TolC efflux pump inhibitor; methanamine aids in solubility and binding.

Key Structural and Functional Differences:

Heterocyclic Core: 1,2,4-Oxadiazole (target compound) offers superior metabolic stability compared to 1,3,4-thiadiazole (compound 9b) due to reduced susceptibility to enzymatic degradation . Thiazole vs.

Biological Activity :

  • Antitumor activity in thiadiazole derivatives (e.g., compound 9b) correlates with electron-withdrawing substituents, whereas oxadiazole analogs (e.g., compound 43) show antibacterial efficacy via efflux pump inhibition .
  • Sodium channel ligands (e.g., compound 26) require bulky substituents (e.g., indazole-imidazole) for target engagement, which the target compound lacks .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for other Boc-protected oxadiazoles, involving cyclization of amidoximes with carboxylic acid derivatives followed by deprotection .
  • Chlorophenyl analogs (e.g., SH-5783) are synthesized via nucleophilic substitution, offering higher yields (31–73%) compared to thiazole-containing derivatives .

Research Findings and Trends

  • SAR Insights : Methanamine-substituted oxadiazoles exhibit enhanced solubility and bioavailability compared to alkyl or aryl derivatives, making them favorable for CNS-targeted drugs .
  • Antimicrobial Potential: Piperazine-linked oxadiazoles (e.g., compound 43) demonstrate that methanamine groups improve bacterial membrane penetration, reducing MIC values against E. coli .

Biological Activity

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article explores the synthesis, biological activities, and relevant case studies related to this compound.

Chemical Structure

The molecular formula for this compound is C7H8N4OSC_7H_8N_4OS with a molecular weight of 196.23 g/mol. The compound consists of a thiazole ring and an oxadiazole moiety, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and oxadiazole precursors. The methodologies often employ coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing thiazole and oxadiazole structures. For instance:

Microorganism MIC (µM) Activity
Bacillus subtilis4.69Moderate
Staphylococcus aureus5.64Moderate
Escherichia coli2.33Good
Candida albicans16.69Moderate

These findings suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective effects. Specifically, they have been studied for their potential to treat tauopathies such as Alzheimer's disease by inhibiting tau aggregation and promoting neuronal health .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Korean Chemical Society evaluated a series of thiazole derivatives for antimicrobial activity. Among them, those containing the oxadiazole moiety showed enhanced efficacy against various pathogens. The study highlighted that modifications on the thiazole ring could significantly influence antimicrobial potency .

Study 2: Neuroprotective Properties

In another investigation focusing on neurodegenerative diseases, compounds similar to this compound were tested for their ability to reduce neuroinflammation and promote neuronal survival in vitro. Results indicated a promising reduction in cell death in neuronal cultures exposed to toxic aggregates associated with Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine, and how can purity be maximized?

  • Methodology : Synthesis typically involves cyclization reactions between thiazole-containing precursors and oxadiazole-forming agents (e.g., amidoximes or nitriles). Key steps include:

  • Precursor preparation : Functionalization of the 4-methylthiazole moiety with a nitrile group.
  • Cyclization : Acid- or base-catalyzed formation of the 1,2,4-oxadiazole ring under controlled temperatures (60–100°C) .
  • Purification : Recrystallization in ethanol or methanol, followed by HPLC or column chromatography to achieve >95% purity. Monitoring via TLC and NMR ensures reaction progress .

Q. How can the structural integrity of this compound be validated under varying storage conditions?

  • Methodology :

  • Stability assays : Store samples at 4°C, 25°C, and -20°C for 1–6 months. Analyze degradation via HPLC-UV and LC-MS.
  • Hygroscopicity testing : Expose to 30–80% relative humidity; monitor mass changes gravimetrically.
  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to detect hydrolysis or oxidation of the oxadiazole ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR (δ 8.2–8.5 ppm for thiazole protons; δ 4.1–4.3 ppm for methanamine CH2_2) and 13C^{13}C-NMR (δ 165–170 ppm for oxadiazole C=O/N).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 223.08).
  • FT-IR : Peaks at 1600–1650 cm1^{-1} (C=N stretching in oxadiazole) and 3100–3300 cm1^{-1} (NH2_2 stretching) .

Advanced Research Questions

Q. How does the 4-methylthiazole substituent influence the compound's interaction with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The methyl group enhances hydrophobic binding, while the thiazole nitrogen participates in hydrogen bonding.
  • Comparative SAR : Synthesize analogs lacking the methyl group or replacing thiazole with triazole. Test bioactivity in enzymatic assays (IC50_{50} comparisons) .

Q. What computational approaches can predict the compound's pharmacokinetic properties?

  • Methodology :

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Metabolic stability : Simulate Phase I/II metabolism via StarDrop or MetaSite; validate with microsomal assays.
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess electron density at reactive sites (e.g., oxadiazole ring) .

Q. How should researchers resolve contradictions in reported bioactivity data for oxadiazole-thiazole hybrids?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50_{50}, cytotoxicity). Normalize variables (cell lines, assay conditions).
  • Dose-response validation : Replicate conflicting studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

Q. What strategies optimize the compound's solubility for in vivo studies without compromising stability?

  • Methodology :

  • Salt formation : React with HCl or citric acid to improve aqueous solubility. Monitor pH stability (2–7.4) via UV-Vis spectroscopy.
  • Co-solvent systems : Use PEG-400 or cyclodextrins in PBS. Assess solubility via shake-flask method.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methanamine) to enhance bioavailability .

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